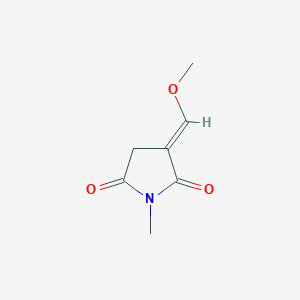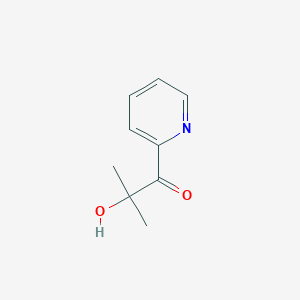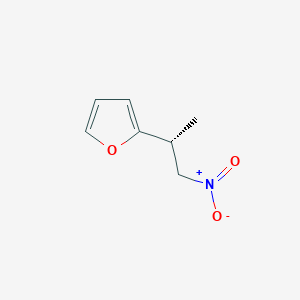
(3E)-3-(methoxymethylidene)-1-methylpyrrolidine-2,5-dione
説明
(3E)-3-(methoxymethylidene)-1-methylpyrrolidine-2,5-dione, commonly known as Meldrum's acid, is a versatile organic compound that has been extensively studied for its synthetic and medicinal applications. Meldrum's acid has a unique chemical structure that makes it an important reagent in organic chemistry.
作用機序
Meldrum's acid acts as a nucleophile in organic reactions, which means that it can donate a pair of electrons to form a covalent bond with an electrophile. The presence of the methoxymethylidene group in Meldrum's acid makes it a strong nucleophile, which allows it to react with a wide range of electrophiles. The mechanism of action of Meldrum's acid in organic reactions is complex and depends on the specific reaction conditions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Meldrum's acid. However, it has been shown to have some antimicrobial activity against bacteria and fungi. Meldrum's acid has also been investigated for its potential as an anticancer agent, although more research is needed to confirm its effectiveness.
実験室実験の利点と制限
Meldrum's acid has several advantages as a reagent in organic chemistry. It is readily available and relatively inexpensive, making it a cost-effective reagent for lab experiments. Meldrum's acid is also stable under normal lab conditions and can be stored for extended periods. However, there are some limitations to the use of Meldrum's acid in lab experiments. It can be difficult to handle due to its high reactivity, and the reaction conditions must be carefully controlled to avoid unwanted side reactions.
将来の方向性
There are several future directions for the research on Meldrum's acid. One area of interest is the development of new synthetic methods using Meldrum's acid as a reagent. Another area of research is the investigation of the potential medicinal applications of Meldrum's acid, particularly in the treatment of cancer and infectious diseases. Additionally, the use of Meldrum's acid in the synthesis of novel materials and polymers is an area of growing interest. Overall, the unique chemical properties of Meldrum's acid make it a promising reagent for a wide range of scientific research applications.
科学的研究の応用
Meldrum's acid has been extensively studied for its synthetic applications in organic chemistry. It is commonly used as a reagent for the synthesis of cyclic compounds such as lactones, lactams, and oxazoles. Meldrum's acid can also be used for the synthesis of heterocyclic compounds, which are important building blocks in medicinal chemistry.
特性
IUPAC Name |
(3E)-3-(methoxymethylidene)-1-methylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-8-6(9)3-5(4-11-2)7(8)10/h4H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGIVJGHNDCLFO-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=COC)C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C/C(=C\OC)/C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420397 | |
| Record name | NSC272458 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74894-59-0 | |
| Record name | NSC272458 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC272458 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B3357651.png)


![6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B3357690.png)
![Methyl (2E)-[(diphenylmethyl)imino]acetate](/img/structure/B3357694.png)

![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B3357697.png)
![4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxaldehyde](/img/structure/B3357705.png)



![4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one](/img/structure/B3357753.png)
![3-[1H-indol-3-yl-(4-nitrophenyl)methyl]-1H-indole](/img/structure/B3357761.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B3357769.png)